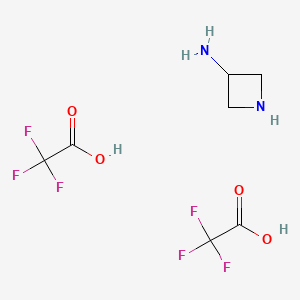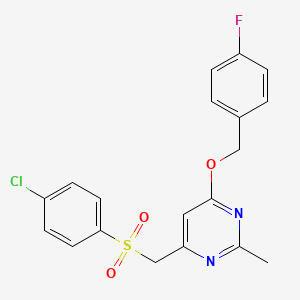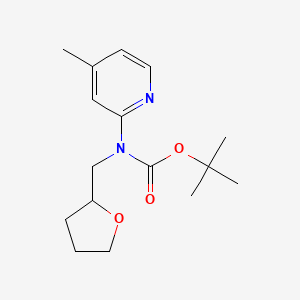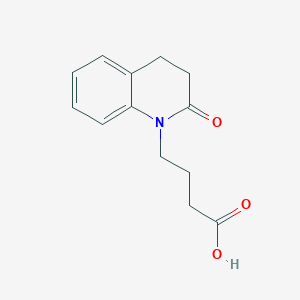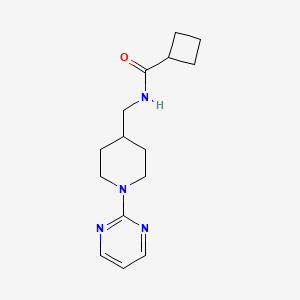
N-((1-(嘧啶-2-基)哌啶-4-基)甲基)环丁烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a cyclobutanecarboxamide moiety.
科学研究应用
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting a specific protein called MDM2, which plays a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, the compound can activate p53 and induce cell death in cancer cells.
作用机制
Target of Action
The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide Similar compounds with a piperidine structure have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling pathways, which are often implicated in the development and progression of cancer .
Mode of Action
The exact mode of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide It’s worth noting that compounds with similar structures have been shown to inhibit tyrosine kinases by binding to the kinase’s active site, thereby preventing the phosphorylation process that is essential for the kinase’s activity .
Biochemical Pathways
The specific biochemical pathways affected by N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide The inhibition of tyrosine kinases can affect several downstream pathways, including the pi3k/akt pathway . This pathway is involved in cell survival, growth, and proliferation, and its deregulation is frequently observed in various types of cancer .
Pharmacokinetics
The pharmacokinetic properties of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide Similar compounds have been reported to have issues with rapid clearance and low oral bioavailability due to metabolism in vivo . These factors can significantly impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and survival, which could potentially result in the inhibition of tumor growth .
生化分析
Biochemical Properties
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide interacts with PKB, a key component of intracellular signaling pathways regulating growth and survival . It acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
The compound influences cell function by modulating signaling through PKB . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting PKB, which is frequently deregulated in cancer .
Molecular Mechanism
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide exerts its effects at the molecular level by competitively inhibiting ATP, thereby preventing the activation of PKB . This results in changes in gene expression and enzyme activity, affecting cellular processes such as proliferation and survival .
Temporal Effects in Laboratory Settings
While specific temporal effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide are not mentioned in the available literature, it’s known that the compound is a potent inhibitor of PKB, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its role as a potent inhibitor of PKB, it’s likely that its effects would vary with dosage .
Metabolic Pathways
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is involved in the PI3K-PKB signaling pathway . It interacts with PKB, affecting the phosphorylation of several enzyme or transcription factor substrates .
Transport and Distribution
Given its role as a PKB inhibitor, it’s likely that it interacts with transporters or binding proteins involved in this pathway .
Subcellular Localization
Given its role in the PI3K-PKB signaling pathway, it’s likely that it’s localized to areas of the cell where this pathway is active .
The information provided is based on the current understanding and available literature .
准备方法
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves a multi-step process. The initial step involves the reaction of 1-(pyrimidin-2-yl)piperidine with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with N-methylmorpholine to afford the final product. This synthesis method has been optimized to achieve high yields and purity.
化学反应分析
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
相似化合物的比较
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide can be compared with other MDM2 inhibitors such as Nutlin-3 and RG7112. While Nutlin-3 and RG7112 also target the MDM2-p53 interaction, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is unique due to its specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
- Nutlin-3
- RG7112
- MI-773
These compounds share the common mechanism of inhibiting the MDM2-p53 interaction but differ in their chemical structures and specific binding affinities .
属性
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(13-3-1-4-13)18-11-12-5-9-19(10-6-12)15-16-7-2-8-17-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUHQNAVLKYOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3'-(4-Nitrobenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2561079.png)
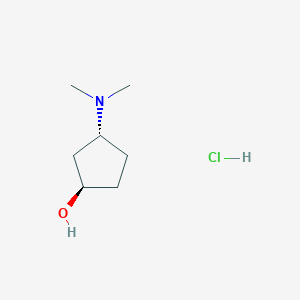
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2561083.png)
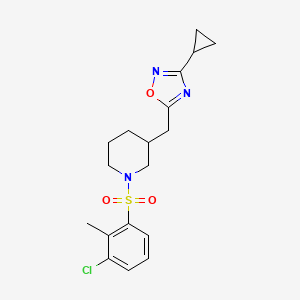
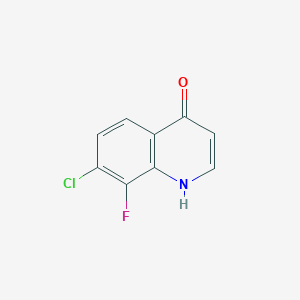
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2561086.png)
![(2S)-N-methyl-1-{4-[(prop-2-enamido)methyl]benzoyl}pyrrolidine-2-carboxamide](/img/structure/B2561087.png)
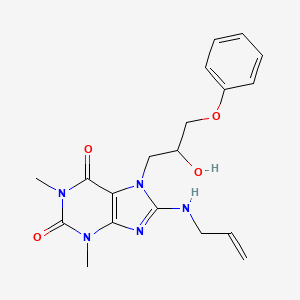
![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)
